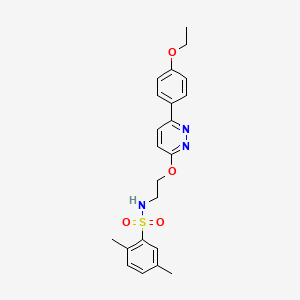

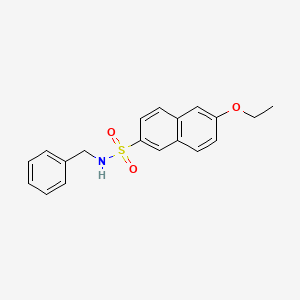

N-benzyl-6-ethoxynaphthalene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-benzyl sulfonamides, such as “N-benzyl-6-ethoxynaphthalene-2-sulfonamide”, has been explored in the context of potential anticancer agents . The reaction involves the formation of N-benzyl sulfonamide from PhI(OAc)2, I2, and sulfonamide . An enhanced product yield was observed when using an excess (2-5 equivalents) of aldehyde substrate .

Chemical Reactions Analysis

The chemical reactions involving N-benzyl sulfonamides are complex and can involve multiple steps . For instance, the formation of N-benzyl sulfonamide from PhI(OAc)2, I2, and sulfonamide involves several steps, including the generation of an N-iodosulfonamide, the attack of the sulfonamide on an electron-deficient carbonyl carbon, and the reduction of the resulting N-sulfonyl imine with NaBH4 to form the N-benzyl sulfonamide product .

Applications De Recherche Scientifique

- Application : N-benzyl-6-ethoxynaphthalene-2-sulfonamide may exhibit strong antimicrobial activity due to its sulfonamide moiety. Researchers can explore its potential as a novel antibacterial or antifungal agent .

- Application : N-benzyl-6-ethoxynaphthalene-2-sulfonamide could serve as a starting point for designing novel anticancer drugs. Researchers can explore its effects on cancer cell lines and study its mechanism of action .

- Application : Investigate whether N-benzyl-6-ethoxynaphthalene-2-sulfonamide has anti-inflammatory properties. Understanding its impact on inflammatory pathways could lead to therapeutic applications .

- Application : Evaluate whether this compound possesses antioxidant activity. Assess its ability to scavenge free radicals and protect against oxidative stress .

- Application : Investigate whether N-benzyl-6-ethoxynaphthalene-2-sulfonamide affects glucose metabolism or insulin sensitivity. It could be a lead compound for developing antidiabetic drugs .

- Application : Explore whether N-benzyl-6-ethoxynaphthalene-2-sulfonamide exhibits antiviral activity. Assess its effects against specific viruses, such as influenza or herpes viruses .

Antimicrobial Properties

Anticancer Potential

Anti-inflammatory Activity

Antioxidant Potential

Antidiabetic Effects

Antiviral Properties

Orientations Futures

The future directions for “N-benzyl-6-ethoxynaphthalene-2-sulfonamide” and similar compounds could involve further exploration of their potential as antimicrobial agents . Additionally, more research could be conducted to fully understand their synthesis, chemical reactions, and mechanisms of action .

Mécanisme D'action

Target of Action

Compounds containing the sulfonamide functional group, like N-benzyl-6-ethoxynaphthalene-2-sulfonamide, often exhibit a range of pharmacological activities . They can act as inhibitors of carbonic anhydrase and dihydropteroate synthetase , which play roles in various physiological processes.

Mode of Action

Sulfonamides typically act as competitive inhibitors of enzymes. They mimic the structure of natural substrates, binding to the active sites of enzymes and preventing the substrates from binding .

Biochemical Pathways

The inhibition of enzymes like carbonic anhydrase and dihydropteroate synthetase can affect multiple biochemical pathways. For instance, inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, a vital component for bacterial growth .

Result of Action

The inhibition of key enzymes can lead to a range of effects at the molecular and cellular levels, depending on the specific targets of the compound. For instance, inhibiting the synthesis of folic acid in bacteria can lead to their inability to proliferate .

Propriétés

IUPAC Name |

N-benzyl-6-ethoxynaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c1-2-23-18-10-8-17-13-19(11-9-16(17)12-18)24(21,22)20-14-15-6-4-3-5-7-15/h3-13,20H,2,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDRHWDBGFBJIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(Difluoromethyl)thiophen-2-yl]benzoic acid](/img/structure/B2512510.png)

methanone](/img/structure/B2512512.png)

![N-cyclopentyl-4-isobutyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2512516.png)

methanone](/img/structure/B2512519.png)

![(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2512520.png)